2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which are fused, rigid, and planar N-heterocyclic compounds containing both pyrazole and pyrimidine rings . These compounds have gained significant attention due to their diverse applications in medicinal chemistry, materials science, and biological interactions .
Mechanism of Action
Target of Action
A related compound demonstrated potent enzymatic inhibitory activity against trka and alk2 .
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidines can interact with their targets through various mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to affect various pathways, leading to downstream effects .
Result of Action
Related compounds have been shown to have significant effects on cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine. For instance, the stability of related compounds under exposure to extreme pH was studied .
Biochemical Analysis
Biochemical Properties
They have been used as crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Cellular Effects
They have been used as crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Molecular Mechanism
They have been used as crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Temporal Effects in Laboratory Settings
They have been used as crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Dosage Effects in Animal Models
They have been used as crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Metabolic Pathways
They have been used as crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Transport and Distribution
They have been used as crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Subcellular Localization
They have been used as crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves cyclization reactions. One common method is the condensation of a three-carbon compound with an amidine structure, catalyzed by sodium hydroxide or ethoxide . Another approach involves the use of Pd-catalyzed synthesis, where functionalized pyrazolo[1,5-a]pyrimidines are obtained through ring closure by olefin metathesis reactions .
Industrial Production Methods
Industrial production methods for these compounds often focus on optimizing yield and purity. The use of greener synthetic methodologies has been emphasized, with reaction mass efficiency (RME) ranging from 40-53% . These methods are more efficient compared to traditional fluorophores like BODIPYS, which have lower RME values .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine scaffold .
Scientific Research Applications
2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a fluorescent probe for studying intracellular processes.
Medicine: Exhibits potential as an antitumor scaffold due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of organic light-emitting devices and chemosensors.
Comparison with Similar Compounds
Similar Compounds
4-Pyrazolopyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar structural features.
2,4-Dichlorophenylpyrazolo[1,5-a]pyrimidine: Exhibits similar photophysical properties but with different substituents.
Uniqueness
2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities. The presence of the naphthyl group enhances its ability to interact with biological targets and improves its fluorescent properties .
Properties
IUPAC Name |
2-methyl-7-naphthalen-2-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c1-12-10-17-18-9-8-16(20(17)19-12)15-7-6-13-4-2-3-5-14(13)11-15/h2-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLNHLQJFHJXLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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